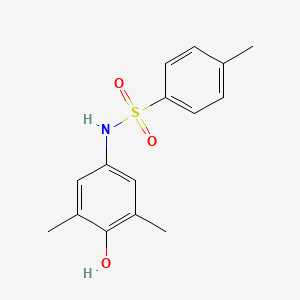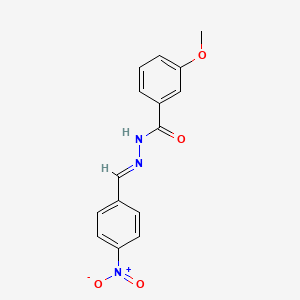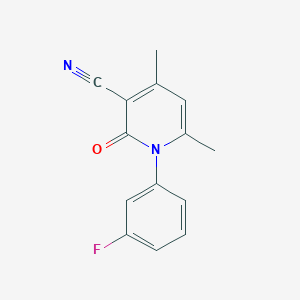![molecular formula C17H15N3O4 B5605870 5-[(3,4-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5605870.png)
5-[(3,4-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-[(3,4-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole” belongs to the family of 1,2,4-oxadiazoles, a class of heterocyclic compounds known for their diverse biological activities and applications in material science. 1,2,4-Oxadiazoles are characterized by a 1,2,4-oxadiazole ring, a five-membered heterocyclic structure containing two carbon atoms, two nitrogen atoms, and one oxygen atom in positions 1, 2, and 4, respectively.
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives often involves the cyclization of hydrazides with carbon disulfide in the presence of base to form the oxadiazole ring. For instance, Rasool et al. (2016) described a multistep synthesis process starting from 2,4-dimethylcarbolic acid, leading to various 1,3,4-oxadiazole derivatives through reactions involving ethyl 2-bromoacetate, hydrazine, and carbon disulfide (Rasool et al., 2016).
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives is characterized by spectroscopic techniques such as IR, NMR, and mass spectrometry. The crystal structure, when available, reveals intramolecular interactions and molecular geometry. For a related compound, Wang et al. (2004) detailed the molecular structure characterized by weak intramolecular C-H...N interactions and intermolecular hydrogen bonds (Wang et al., 2004).
Chemical Reactions and Properties
1,2,4-Oxadiazoles undergo various chemical reactions, including nitration, halogenation, and reactions with nucleophiles, depending on the substituents on the oxadiazole ring and the presence of activating or deactivating groups on the phenyl rings. The reactivity pattern can be influenced by the electron-withdrawing or electron-donating nature of the substituents.
Physical Properties Analysis
The physical properties of 1,2,4-oxadiazole derivatives, such as melting point, boiling point, and solubility, are influenced by the nature of the substituents. These compounds often exhibit solid-state properties useful in material science applications, including liquid crystalline behavior in some derivatives as reported by Zhu et al. (2009), who studied the liquid crystalline properties of bent-shaped 1,3,4-oxadiazole-based compounds (Zhu et al., 2009).
特性
IUPAC Name |
5-[(3,4-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-11-6-7-15(8-12(11)2)23-10-16-18-17(19-24-16)13-4-3-5-14(9-13)20(21)22/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCWBUFWQJIWGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]acetamide](/img/structure/B5605791.png)
![N-{3-[(2-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5605796.png)
![N-[(2-chloro-3-pyridinyl)methyl]-2-(2,3-dihydro-1H-inden-1-yl)-N-methylacetamide](/img/structure/B5605803.png)
![N-(4-chloro-2-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5605804.png)
![ethyl 4-[(2-furylmethyl)amino]-6,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5605811.png)
![3-(3,4-dimethylphenyl)-4-{[2-(3-methoxyphenyl)-1-azetidinyl]methyl}-1H-pyrazole](/img/structure/B5605819.png)

![3-isopropyl-N-[(4-methoxyphenyl)(4-pyridinyl)methyl]-5-isoxazolecarboxamide](/img/structure/B5605845.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5605863.png)


![{2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy}acetic acid](/img/structure/B5605889.png)
![2-(4-chlorophenyl)-N'-[4-methoxy-3-(4-thiomorpholinylmethyl)benzylidene]acetohydrazide](/img/structure/B5605897.png)
![N-[(3R*,4R*)-1-(3-fluoro-4-methoxybenzoyl)-3-hydroxypiperidin-4-yl]isonicotinamide](/img/structure/B5605903.png)